Econazole Nitrate-d6
Description
Rationale for Deuterium (B1214612) Incorporation in Complex Organic Molecules
The substitution of hydrogen with deuterium is a particularly powerful strategy in stable isotope labeling for several key reasons. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point energy. researchgate.net This seemingly subtle difference has significant consequences:
Altered Metabolic Stability: Metabolism of drugs often involves the cleavage of C-H bonds by enzymes. Replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down this process, a phenomenon known as the "deuterium kinetic isotope effect." nih.gov This can lead to improved pharmacokinetic profiles, such as reduced clearance rates and extended half-lives. symeres.comnih.gov
Enhanced Analytical Sensitivity: Deuterated molecules serve as excellent internal standards in mass spectrometry-based quantification. researchgate.net Their co-elution with the unlabeled analyte but distinct mass-to-charge ratio allows for highly accurate and precise measurements. nih.gov
Probing Reaction Mechanisms: The kinetic isotope effect observed with deuterated compounds provides a powerful tool for studying the rate-limiting steps of chemical reactions and enzymatic catalysis. researchgate.net
Overview of Econazole (B349626) Nitrate (B79036) and the Specificity of Deuteration at the d6 Position for Research Applications
Econazole nitrate is a synthetic imidazole (B134444) antifungal agent. patsnap.com Its mechanism of action involves the inhibition of the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. patsnap.comnih.gov By disrupting ergosterol production, econazole nitrate increases fungal cell membrane permeability, leading to the leakage of essential cellular components and ultimately, cell death. patsnap.comtoku-e.com It is effective against a broad spectrum of fungi and some Gram-positive bacteria. toku-e.comnih.gov
The deuterated analog, Econazole Nitrate-d6, is specifically labeled with six deuterium atoms. medchemexpress.commedchemexpress.com This specific deuteration is not intended to create a new therapeutic agent with altered efficacy but rather to serve as a critical tool for research. The primary application of this compound is as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of econazole in biological matrices. nih.gov
In metabolic studies, while econazole is known to be hepatically metabolized, the identification of its metabolites in plasma has been challenging at therapeutic doses. nih.govfda.gov The use of a deuterated standard like this compound can aid in the development of more sensitive analytical methods required to detect and quantify these low-level metabolites. ceon.rsresearchgate.net The known structure of econazole and the specific placement of the deuterium atoms in the d6 variant ensure that it behaves almost identically to the parent compound during extraction and chromatographic separation, while being clearly distinguishable by the mass spectrometer.
Detailed Research Findings
The utility of this compound is primarily demonstrated in its application as an internal standard for quantitative bioanalysis. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a common technique for the determination of econazole in various formulations and biological samples. researchgate.netfda.gov In such methods, an internal standard is crucial for accuracy and precision.
A typical analytical method would involve the following steps:
Sample Preparation: A biological sample (e.g., plasma, tissue homogenate) is spiked with a known concentration of this compound.
Extraction: The analyte (econazole) and the internal standard (this compound) are extracted from the biological matrix.
Chromatographic Separation: The extract is injected into an HPLC system, where econazole and this compound are separated from other components of the matrix.
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The instrument monitors for the specific mass transitions of both econazole and this compound.
Quantification: The peak area ratio of econazole to this compound is used to calculate the concentration of econazole in the original sample.
The physical and chemical properties of Econazole Nitrate and its deuterated form are presented in the table below.
| Property | Econazole Nitrate | This compound |
| Molecular Formula | C₁₈H₁₅Cl₃N₂O · HNO₃ | C₁₈H₉D₆Cl₃N₂O · HNO₃ |
| Molecular Weight | 444.70 g/mol | 450.74 g/mol |
| Appearance | White or almost white crystalline powder | Not specified, but expected to be similar to the non-deuterated form |
| Solubility | Practically insoluble in water | Not specified, but expected to be similar to the non-deuterated form |
| Primary Use | Antifungal agent | Internal standard for analytical testing |
Table 1: Comparison of Physicochemical Properties of Econazole Nitrate and this compound. nih.govtoku-e.commedchemexpress.com
Research has established validated HPLC methods for the determination of econazole nitrate in pharmaceutical formulations. For instance, a reversed-phase HPLC method using a C18 column and detection at 220 nm has been successfully used. researchgate.net While this specific study used miconazole (B906) nitrate as an internal standard, the principles of using a stable isotope-labeled internal standard like this compound would offer superior accuracy due to its closer structural and physicochemical similarity to the analyte.
Properties
Molecular Formula |
C₁₈H₁₀D₆Cl₃N₃O₄ |
|---|---|
Molecular Weight |
450.73 |
Synonyms |
1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole Nitrate-d6; 1-[2-(4-Chlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole Nitrate-d6; Econazole nitrate-d6; Ecostatin-d6; Epi-Pevaryl-d6; Gyno-Pevaril-d6; Gynoryl-d6; Ifenec-d6; Mi |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Econazole Nitrate D6
Precursor Selection and Chemical Precursors for Deuteration of Econazole (B349626) Nitrate (B79036)
The synthesis of standard, non-deuterated Econazole Nitrate typically originates from key chemical precursors. The selection of appropriate precursors is the foundational step for any synthetic approach, including the preparation of its deuterated isotopologue. The common synthetic pathway for econazole involves the N-alkylation of imidazole (B134444) followed by an O-alkylation.
The primary precursors for the synthesis of the econazole scaffold are:
1-(2,4-dichlorophenyl)-2-chloro-ethanol : This serves as the initial building block which reacts with imidazole.
Imidazole : This heterocyclic compound forms the core of the azole antifungal structure.
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol : This intermediate, also known as econazole impurity A, is formed from the reaction of the first two precursors. pharmaffiliates.com
p-Chlorobenzyl chloride (4-chlorobenzyl chloride) : This reagent is used for the final O-alkylation step to complete the econazole molecule. wipo.int
For the synthesis of Econazole Nitrate-d6, deuteration can be targeted at several non-labile C-H positions. The strategy dictates which precursor should be deuterated. For example, if deuteration is desired on the dichlorophenyl ring, a deuterated version of 1-(2,4-dichlorophenyl)-2-chloro-ethanol would be required. If the target is the p-chlorobenzyl group, deuterated p-chlorobenzyl chloride would be the necessary starting material. The use of such pre-labeled building blocks is a cornerstone of modern deuteration chemistry. enamine.net
Table 1: Key Precursors in Econazole Synthesis
| Precursor Name | Role in Synthesis | Potential for Deuteration |
|---|---|---|
| 1-(2,4-dichlorophenyl)-2-chloro-ethanol | Initial backbone structure | Deuteration of the dichlorophenyl ring |
| Imidazole | Core heterocyclic ring | Deuteration of the imidazole ring |
| 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Key intermediate | Can be synthesized from deuterated precursors |
| p-Chlorobenzyl chloride | Final alkylating agent | Deuteration of the benzyl (B1604629) ring or methylene (B1212753) bridge |
Deuterium (B1214612) Exchange Reaction Techniques
Deuterium exchange reactions are a direct method for incorporating deuterium into a molecule. These techniques can be broadly categorized based on the reaction conditions and catalysts employed.
Hydrogen-Deuterium (H-D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom from a deuterium-rich source, most commonly deuterium oxide (D₂O). wikipedia.org While protons on heteroatoms (like in -OH or -NH groups) exchange readily and without a catalyst, replacing hydrogen atoms on carbon (C-H bonds) is more challenging and typically requires harsh conditions. wikipedia.orgnih.gov
This method can be used to produce perdeuterated precursors by exposing the starting material to D₂O at high temperatures (150-250°C) and pressures, often in the presence of a catalyst. ansto.gov.au For the synthesis of this compound, a precursor like 2,4-dichloroaniline (B164938) or p-chlorobenzaldehyde could be subjected to these conditions to achieve deuteration on the aromatic rings before being converted into the more complex precursors needed for the final synthesis. The efficiency of the exchange depends on the stability of the substrate under these conditions. wikipedia.org
Noble metal catalysts, particularly palladium (Pd) and platinum (Pt), are highly effective for facilitating H-D exchange on organic molecules. minciencias.gov.co Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for this purpose. The reaction often uses D₂O as the deuterium source or D₂ gas. This method is particularly useful for deuterating aromatic and heteroaromatic compounds. minciencias.gov.co
For instance, a precursor like 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol could be treated with a palladium catalyst in a deuterium-rich environment to label the aromatic rings. The catalytic cycle involves the activation of C-H bonds by the metal center, allowing for the isotopic exchange to occur. nih.gov The choice of catalyst and reaction conditions can provide some level of selectivity for which C-H bonds are replaced. researchgate.net This technique represents a powerful tool for labeling complex molecules that might not be amenable to total synthesis from smaller deuterated blocks.
Table 2: Deuterium Exchange Techniques
| Technique | Deuterium Source | Catalyst | Conditions | Application to Econazole Synthesis |
|---|---|---|---|---|
| H-D Exchange | D₂O | Acid, Base, or None | High Temperature & Pressure | Deuteration of stable aromatic precursors |
| Catalytic Isotope Exchange | D₂O or D₂ gas | Palladium, Platinum | Varies (often milder than uncatalyzed H-D exchange) | Site-selective deuteration of aromatic rings in precursors or intermediates |
Hydrogen-Deuterium Exchange Using Deuterium Oxide (D2O)
Directed Synthesis Pathways for Site-Specific Deuteration
Directed synthesis provides the most precise control over the location of deuterium atoms within the final molecule. This is achieved either by building the molecule from pre-labeled components or by adapting efficient synthetic routes to incorporate deuterium.
The most robust and specific method for preparing deuterated compounds is to build them from smaller, isotopically labeled starting materials. uni-wuppertal.de This bottom-up approach ensures that deuterium is incorporated only at the desired positions. For this compound, this would involve a synthetic sequence starting with a commercially available or custom-synthesized deuterated building block. enamine.net
For example, the synthesis could begin with deuterated 2,4-dichloroaniline, which would be converted through several steps into deuterated 1-(2,4-dichlorophenyl)-2-chloro-ethanol. This labeled precursor would then be carried through the standard synthetic route, reacting with imidazole and then p-chlorobenzyl chloride to yield the final product with deuterium atoms specifically on the dichlorophenyl moiety. This method offers high isotopic purity and precise control over the deuteration pattern.
One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers an efficient route to complex molecules like econazole. google.com Several patents describe one-pot methods for producing Econazole Nitrate, often using a phase transfer catalyst to facilitate the reactions in a single vessel. wipo.intgoogle.com
These established one-pot procedures can be adapted for the synthesis of deuterated analogues. The adaptation would involve substituting one of the standard starting materials with its deuterated counterpart. For example, in a one-pot reaction starting from 1-(2,4-dichlorophenyl)-2-chloro-ethanol, imidazole, and p-chlorobenzyl chloride, any one of these could be replaced with a deuterated version. google.com If 1-(2,4-dichlorophenyl-d3)-2-chloro-ethanol is used, the resulting Econazole Nitrate would carry the deuterium label on the dichlorophenyl ring. This approach combines the efficiency of one-pot synthesis with the specificity of using labeled building blocks.
Multi-Step Synthesis Approaches Incorporating Deuterated Building Blocks
Optimization of Deuteration Yield and Isotopic Purity
The synthesis of this compound requires precise control over reaction conditions to maximize the incorporation of deuterium atoms at specific molecular positions while maintaining high chemical and isotopic purity. Optimization strategies focus on the selection of deuterium sources, catalysts, reaction parameters, and purification techniques.
Key approaches to deuteration include hydrogen-deuterium (H-D) exchange reactions on the final econazole molecule or the use of deuterated precursors during synthesis. researchgate.net A common and effective method for introducing deuterium into heterocyclic compounds involves base-catalyzed H-D exchange using a deuterated solvent as the deuterium source. d-nb.info For instance, using potassium tert-butoxide (KOtBu) as a base and deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the deuterium source is a viable strategy for the selective deuteration of nitrogen-containing heterocycles. d-nb.info The optimization of this process involves adjusting the stoichiometry of the base, reaction temperature, and duration to enhance deuteration efficiency. The relative thermodynamic stability of the resulting anionic intermediates often dictates the position and degree of deuterium incorporation. d-nb.info
Another prominent strategy is heterogeneous catalytic exchange, where a metal catalyst, such as palladium on carbon (Pd/C), facilitates the exchange between the substrate and a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.netthalesnano.com The efficiency of this method is dependent on parameters such as catalyst loading, temperature, and pressure. researchgate.net Optimizing these factors is crucial for achieving high deuterium incorporation without compromising the integrity of the econazole structure. For example, studies on similar heterocyclic compounds show that higher temperatures and catalyst concentrations can increase the rate of H-D exchange, but may also lead to side reactions if not carefully controlled. researchgate.net
The final isotopic purity of this compound is determined through analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. 1H-NMR can quantify the degree of deuteration by observing the disappearance or reduction of proton signals at specific positions, using non-deuterated parts of the molecule or an internal standard for reference. d-nb.infogoogle.com
The following table outlines key parameters and their influence on deuteration yield and isotopic purity based on established deuteration methodologies.
| Parameter | Influence on Deuteration Yield | Influence on Isotopic Purity | Example Condition |
|---|---|---|---|
| Deuterium Source | The choice of source (e.g., D₂O, DMSO-d6, D₂ gas) affects reaction kinetics and accessibility for exchange. d-nb.infothalesnano.com | High-purity sources are essential to prevent contamination with protium, ensuring high isotopic enrichment. thalesnano.com | DMSO-d6 as both solvent and deuterium source. d-nb.info |
| Catalyst/Base | Catalyst activity (e.g., Pd/C) or base strength (e.g., KOtBu) directly impacts the rate of H-D exchange. researchgate.netd-nb.info | The selectivity of the catalyst or base can minimize side reactions and non-specific deuteration, improving purity. d-nb.info | 10% Pd/C for heterogeneous catalysis or KOtBu for base-catalyzed exchange. researchgate.netd-nb.info |
| Temperature | Higher temperatures generally increase reaction rates and deuteration yield. researchgate.net | Excessive heat can lead to thermal degradation or side reactions, reducing overall chemical and isotopic purity. google.com | Reaction at 90-150°C, depending on the chosen method. researchgate.netd-nb.info |
| Reaction Time | Longer reaction times can lead to higher levels of deuterium incorporation. | Prolonged reaction times may increase the risk of back-exchange or the formation of impurities. google.com | Typically ranges from several hours to 24 hours or more. researchgate.net |
| Purification Method | Yield is affected by the efficiency of the purification process (e.g., recovery rate from chromatography or recrystallization). | Crucial for removing residual non-deuterated starting material and reaction byproducts to achieve >98% purity. wipo.int | Recrystallization from solvents like 95% ethanol (B145695) or column chromatography. google.comgoogle.com |
Scalability Considerations for Research and Reference Standard Production
Scaling up the synthesis of this compound from a laboratory setting to produce quantities suitable for research and certified reference standards presents several challenges. The primary goal is to ensure consistent quality, high isotopic purity, and chemical purity on a larger scale.
Process control is another critical aspect. Reactions that are manageable on a milligram or gram scale can behave differently in larger reactors. Maintaining uniform temperature, efficient mixing, and precise addition of reagents is essential to reproduce the optimized yield and purity. For instance, the O-alkylation step in econazole synthesis is often conducted at elevated temperatures, and poor heat distribution on a large scale could lead to increased impurity formation. google.com
Finally, the purification process itself must be scalable. Laboratory-scale purification techniques like flash chromatography may not be economically viable for producing larger batches. Developing a robust and scalable recrystallization process is often essential for producing a reference standard with a purity exceeding 99%. wipo.intgoogle.com This involves identifying suitable solvent systems that can consistently yield the desired crystal form and purity on a larger scale. google.com
Advanced Spectroscopic and Chromatographic Characterization of Econazole Nitrate D6
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural and isotopic analysis of Econazole (B349626) Nitrate-d6. A combination of Deuterium (B1214612) (2H), Proton (1H), and Carbon-13 (13C) NMR provides a complete picture of the molecule.
Deuterium NMR (2H NMR) for Confirmation of Labeling Positions and Extent
Deuterium (2H) NMR spectroscopy directly observes the deuterium nuclei, making it the most definitive method for confirming the positions and extent of isotopic labeling in Econazole Nitrate-d6. The 2H NMR spectrum will exhibit signals corresponding to the specific sites where deuterium atoms have been incorporated. The chemical shifts of these signals, analogous to those in 1H NMR, pinpoint the location of the deuterium labels on the molecule's carbon framework. Furthermore, the integration of these signals can provide a quantitative measure of the deuterium incorporation at each labeled position, ensuring the isotopic enrichment meets the required specifications for its intended use as an internal standard.
Carbon-13 NMR (13C NMR) for Structural Confirmation and Isotopic Effects on Chemical Shifts
Carbon-13 (13C) NMR spectroscopy provides further confirmation of the carbon skeleton of this compound. tcichemicals.com The 13C NMR spectrum should be consistent with the expected structure, showing the correct number of carbon signals with appropriate chemical shifts. medipol.edu.tr Additionally, the introduction of deuterium can induce small changes in the chemical shifts of the adjacent carbon atoms, known as isotopic effects. These shifts, though typically small, can provide further evidence of the location of the deuterium labels. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH2, and CH3 groups, further corroborating the structural assignment. scribd.com
Mass Spectrometry (MS) for Isotopic Profile Analysis
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic composition of this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of compounds and the identification of metabolites. acs.org In the analysis of this compound, MS/MS performed with electrospray ionization (ESI) in positive mode is a common approach. researchgate.net This method involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. mdpi.com This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.
The fragmentation pathways of econazole and its isotopologues can be complex. lifesciencesite.com For Econazole Nitrate (B79036), the protonated molecule is often selected as the precursor ion. The subsequent fragmentation can lead to characteristic product ions. For instance, in a study analyzing various antifungal drugs, the transition of m/z 381.07→124.92 was monitored for econazole enantiomers. researchgate.net The deuteration in this compound would result in a shift in the mass-to-charge ratio (m/z) of the precursor ion and any fragments containing the deuterium labels, which confirms the identity and isotopic purity of the compound.
The study of fragmentation patterns is crucial for metabolite identification. nih.govnih.gov By comparing the MS/MS spectra of potential metabolites with that of the parent drug, researchers can identify biotransformations. The stable isotope label in this compound is particularly useful here, as the mass shift of +6 Da creates a unique isotopic signature, making it easier to distinguish drug-related metabolites from endogenous compounds in complex biological matrices. nih.gov
Table 1: Representative MS/MS Parameters for Azole Antifungal Analysis This table is illustrative and based on typical parameters for related compounds.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) researchgate.net |
| Precursor Ion (Econazole) | m/z 381.07 researchgate.net |
| Product Ion (Econazole) | m/z 124.92 researchgate.net |
| Collision Gas | Helium or Nitrogen mdpi.com |
| Collision Energy | Optimized for specific ion transition |
Chromatographic Separation Techniques for Purification and Analytical Resolution
Chromatography is fundamental to separating this compound from impurities, reaction byproducts, and complex matrices for both purification and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used. researchgate.net A typical setup involves a C8 or C18 column, with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.netrsc.orgumsb.ac.id Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector at wavelengths around 220-230 nm. researchgate.netepa.gov
Method validation is critical and is performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. rsc.orgfarmaciajournal.com For econazole nitrate, validated HPLC methods have shown excellent linearity with correlation coefficients (r) greater than 0.999. researchgate.netrsc.org The precision, measured as the relative standard deviation (RSD), is typically below 2.2%. researchgate.net Recovery studies to determine accuracy often yield results between 97.9% and 102.5%. researchgate.netresearchgate.net These validated methods can effectively separate econazole from its main impurities and degradation products, establishing them as stability-indicating. researchgate.netrsc.org
Table 2: Example HPLC Method Parameters for Econazole Nitrate Analysis
| Parameter | Condition | Reference |
| Column | Thermo Hypersil BDS C8 (4.6 × 150 mm, 5 μm) | rsc.org |
| Mobile Phase | Gradient elution with 0.2% w/v phosphoric acid (pH 3.0) and methanol | rsc.org |
| Flow Rate | 1.0 - 1.4 mL/min | researchgate.netepa.gov |
| Detection | DAD at 225 nm | rsc.org |
| Column Temperature | 25 - 40 °C | researchgate.netepa.gov |
| Retention Time | ~18.36 min | rsc.org |
Gel Permeation Chromatography (GPC) for Polymer-Bound or Complexed Forms
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume in solution. usm.my While not a standard method for small molecules like this compound alone, GPC is invaluable for characterizing the compound when it is bound to or encapsulated within polymeric systems, such as in drug delivery formulations. lcms.cz
The principle of GPC involves a column packed with a porous gel. usm.my Larger molecules, such as polymers, cannot enter the pores and thus elute more quickly. usm.my Smaller molecules can penetrate the pores to varying degrees, resulting in a longer retention time. usm.my This technique is essential for determining the molecular weight distribution of polymer excipients used in formulations and for assessing whether the drug is successfully complexed with the polymer. lcms.czuspnf.com The analysis of polymer-bound this compound would involve dissolving the complex in a suitable solvent and monitoring the eluent with detectors like refractive index (RI) and UV to distinguish the polymer from the drug. usm.my
Flash Chromatography for Preparative Purification
Flash chromatography is a rapid form of preparative column chromatography used for purifying chemical compounds from mixtures. rochester.edu It is an essential technique in the synthesis of this compound to isolate the target compound from starting materials, reagents, and byproducts, ensuring high purity of the final product. google.combiotage.com
The process utilizes a plastic column packed with a solid stationary phase, most commonly silica (B1680970) gel. rochester.edu The crude mixture is loaded onto the column, and a solvent (mobile phase) is forced through the column with pressure, which speeds up the separation process. rochester.edu The choice of solvent system is optimized using thin-layer chromatography (TLC) to achieve the best separation. rochester.edu Automated flash chromatography systems offer the ability to use gradient elution and integrated detectors (typically UV) to monitor the separation and collect purified fractions with high efficiency and recovery. advion.com This technique is suitable for scaling up purification from milligrams to kilograms. advion.com
Complementary Analytical Techniques
Elemental Analysis (C, H, N) for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides the empirical formula of a compound, which can be compared to the theoretical formula to confirm its elemental composition and stoichiometry. wdh.ac.id For Econazole Nitrate, the empirical formula is C₁₈H₁₅Cl₃N₂O·HNO₃. lgcstandards.com The United States Pharmacopeia (USP) reference standard lists a related formula.
For this compound, the theoretical elemental composition would be calculated based on the formula C₁₈H₉D₆Cl₃N₂O·HNO₃. The results of the elemental analysis must align with these theoretical values within an acceptable margin of error, typically ±0.4%, to confirm the stoichiometric integrity of the synthesized, isotopically labeled compound. researchgate.net This confirms that the correct elements are present in the correct proportions, providing a crucial check of the compound's identity and purity.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecular structure. The method operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. This spectrum provides invaluable information about the molecule's constituent functional groups.
In the analysis of Econazole Nitrate, FTIR spectroscopy is employed to confirm its structural integrity by identifying its key chemical moieties. The spectrum of the standard, non-deuterated compound serves as a crucial reference for characterizing its isotopically labeled analogue, this compound.
Research Findings for Econazole Nitrate
The FTIR spectrum of Econazole Nitrate displays a series of absorption bands that are characteristic of its complex structure. These peaks confirm the presence of its primary functional groups, including the imidazole (B134444) ring, the dichlorophenyl and benzyl (B1604629) aromatic systems, the ether linkage, and the nitrate salt. saspublishers.comiajps.com
Key vibrational modes identified in the literature for Econazole Nitrate are summarized in the table below. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. saspublishers.com The stretching of the nitrate group (NO₂) gives rise to a strong absorption band around 1585 cm⁻¹. saspublishers.com Other significant peaks include those for the aromatic C=C bonds, the ether C-O stretch, and the C-Cl stretch originating from the dichlorophenyl group. saspublishers.comimpactfactor.org
Table 1: Characteristic FTIR Absorption Bands for Econazole Nitrate
| Functional Group | Vibrational Mode | Observed Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | ~3109 |
| Alkyl C-H | Stretch | ~2939 |
| Nitrate (NO₂) | Stretch | ~1585 |
| Aromatic C=C | Stretch | ~1547 |
| Imidazole C-N | Stretch | ~1381 |
| Ether C-O | Stretch | ~1084 |
| C-Cl | Stretch | ~638 |
Note: The exact positions of peaks can vary slightly based on the sample preparation and analytical instrument. saspublishers.comimpactfactor.org
Predicted Spectroscopic Characterization of this compound
The defining structural difference in this compound is the substitution of six hydrogen atoms with deuterium atoms, typically on the phenyl-ethyl group. This isotopic substitution has a predictable and pronounced effect on the FTIR spectrum, primarily due to the change in the reduced mass of the vibrating atoms. libretexts.orglibretexts.org
According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. spcmc.ac.in Since deuterium has approximately twice the mass of hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the C-D stretching and bending vibrations are expected to occur at significantly lower frequencies. spcmc.ac.inlibretexts.org The stretching vibration for a C-D bond typically appears in the 2250-2100 cm⁻¹ region, a considerable shift from the ~3000 cm⁻¹ region of a C-H stretch. spcmc.ac.incdnsciencepub.com
For this compound, the following spectral changes are anticipated:
Disappearance of Aliphatic C-H Bands: The absorption bands corresponding to the stretching and bending vibrations of the C-H bonds on the deuterated ethyl group will be absent.
Appearance of C-D Bands: New, distinct absorption bands will emerge in the lower frequency region (approximately 2250-2100 cm⁻¹) corresponding to the C-D stretching vibrations. spcmc.ac.in Associated C-D bending vibrations will also appear at lower wavenumbers in the fingerprint region.
Stability of Other Peaks: The vibrational frequencies for the aromatic C-H bonds, C=C, C-O, C-Cl, and NO₂ functional groups are expected to remain largely unchanged, as they are not directly involved in the isotopic substitution. nih.gov
This selective modification of the spectrum allows for an unambiguous confirmation of the location of deuteration within the molecule.
Table 2: Comparison of Experimental FTIR Peaks for Econazole Nitrate and Predicted Peaks for this compound
| Functional Group | Vibrational Mode | Econazole Nitrate Wavenumber (cm⁻¹) | Predicted this compound Wavenumber (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretch | ~3109 | ~3109 (Unchanged) |
| Aliphatic C-H | Stretch | ~2939 | Absent |
| Aliphatic C-D | Stretch | Absent | ~2250-2100 (Predicted) |
| Nitrate (NO₂) | Stretch | ~1585 | ~1585 (Unchanged) |
| Aromatic C=C | Stretch | ~1547 | ~1547 (Unchanged) |
| Ether C-O | Stretch | ~1084 | ~1084 (Unchanged) |
| C-Cl | Stretch | ~638 | ~638 (Unchanged) |
Mechanistic Investigations Utilizing Econazole Nitrate D6 in Research Models
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes upon substituting an atom in the reactants with one of its isotopes. wikipedia.org This tool is widely used to determine reaction mechanisms, particularly the rate-determining steps. mmcmodinagar.ac.inprinceton.edu The substitution of hydrogen (H) with deuterium (B1214612) (D) is most common, as the doubling of mass leads to a significant and measurable effect on reaction rates. mmcmodinagar.ac.in
The bond between carbon and deuterium (C-D) has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. mmcmodinagar.ac.inlibretexts.org Consequently, if the cleavage of a C-H bond is the slowest, rate-determining step of a reaction, substituting that hydrogen with deuterium will noticeably slow the reaction down. mmcmodinagar.ac.inepfl.ch This primary KIE (expressed as the ratio of rate constants, kH/kD) can theoretically be as high as 7 at room temperature, providing strong evidence that the C-H bond is broken in the rate-determining step. mmcmodinagar.ac.inepfl.ch
In the context of Econazole (B349626), which is metabolized by cytochrome P450 (CYP) enzymes, a primary KIE is expected. nih.govmdpi.com CYP-mediated metabolism often involves the hydroxylation of aromatic or aliphatic C-H bonds. mdpi.combeilstein-journals.org By synthesizing Econazole Nitrate-d6 with deuterium atoms placed at suspected sites of metabolic attack ("metabolic soft spots"), researchers can measure the KIE. A significant KIE (kH/kD > 2) would confirm that C-H bond cleavage at the deuterated position is a critical step in the metabolic degradation of the drug. mmcmodinagar.ac.inbeilstein-journals.org This approach is fundamental to understanding how the drug is processed and inactivated.
The strategic replacement of hydrogen with deuterium can significantly alter the pharmacokinetics of a drug by slowing its metabolism. wikipedia.orgeurisotop.comuobaghdad.edu.iq This effect is particularly relevant for enzyme-catalyzed reactions. In in vitro systems, such as human liver microsomes which contain a high concentration of CYP enzymes, the impact of deuteration can be quantified.
Deuteration at a metabolically labile position on the econazole molecule is expected to decrease the rate of its enzymatic breakdown. juniperpublishers.com This leads to an increased metabolic stability and a longer half-life of the compound in the in vitro system. eurisotop.comjuniperpublishers.com This principle is a cornerstone of "deuterium-switching," a medicinal chemistry strategy used to improve a drug's metabolic profile. juniperpublishers.comnih.govhyphadiscovery.com For econazole, which is known to be a CYP inhibitor, studying the d6 variant can help differentiate its inhibitory effects from the effects of its metabolites. nih.govmedchemexpress.commedchemexpress.com By slowing metabolism, the deuterated version allows for a clearer assessment of the parent compound's interaction with the enzyme.
Table 1: Hypothetical Kinetic Isotope Effect on Econazole Metabolism This table illustrates the expected impact of deuteration on the metabolic rate of econazole in an in vitro enzyme system.
| Compound | Metabolic Site | Enzyme System | Rate of Metabolism (Vmax) | Kinetic Isotope Effect (kH/kD) | Implication |
|---|---|---|---|---|---|
| Econazole Nitrate (B79036) | Phenyl Ring | Human Liver Microsomes | kH | - | Baseline metabolic rate. |
| This compound | Deuterated Phenyl Ring | Human Liver Microsomes | kD | ~5-7 | C-H bond cleavage is the rate-determining step. |
Elucidation of Reaction Mechanisms Involving C-H Bond Cleavage
In Vitro Metabolic Pathway Elucidation
Deuterium-labeled compounds are invaluable tools for identifying and characterizing drug metabolites. The deuterium atoms act as a stable, non-radioactive tag that can be easily detected by mass spectrometry, allowing for the differentiation of drug-derived material from endogenous biomolecules. uobaghdad.edu.iq
When this compound is incubated with non-human biological systems, such as rat or yeast (e.g., Saccharomyces cerevisiae) liver microsomes, any resulting metabolites will retain the deuterium label. nih.gov During analysis with liquid chromatography-mass spectrometry (LC-MS), the metabolites of the d6-analog will appear at a mass-to-charge ratio (m/z) that is shifted by six mass units compared to the metabolites of the non-deuterated drug. This clear mass shift allows for the confident identification of the full spectrum of metabolites, even those present in trace amounts. While one study in S. cerevisiae did not uncover metabolites of econazole, the use of deuterated analogs in mammalian microsomal systems is a standard method for such discovery. nih.gov
Metabolic enzymes often show a preference for specific sites on a drug molecule, a property known as regioselectivity. beilstein-journals.orghyphadiscovery.com Deuteration allows researchers to map these sites of metabolic attack. By creating different versions of Econazole-d6 with the deuterium labels placed on different positions (e.g., on one of the dichlorophenyl rings versus the other phenyl ring), scientists can determine the primary "hot spots" for metabolism.
Table 2: Potential Metabolites of Econazole Identifiable with a Deuterated Analog This table lists potential metabolites that could be identified and characterized in non-human in vitro systems using this compound.
| Potential Metabolite | Metabolic Transformation | Analytical Signature of d6-Analog |
|---|---|---|
| Hydroxylated Econazole | Aromatic or Aliphatic Hydroxylation | Mass shift of +6 Da relative to hydroxylated econazole. |
| De-chlorinated Econazole | Reductive Dechlorination | Mass shift of +6 Da relative to de-chlorinated econazole. |
| N-dealkylated Econazole | Cleavage of the imidazole (B134444) ethyl linker | Deuterated fragment identifiable by MS/MS. |
| Oxidized Imidazole Ring | Oxidation of the imidazole moiety | Mass shift of +6 Da relative to the oxidized metabolite. |
Identification and Characterization of In Vitro Metabolites in Non-Human Biological Systems
Biochemical Interaction Studies in Cellular and Subcellular Models
Econazole is known to have a range of biochemical effects beyond its primary antifungal mechanism of inhibiting ergosterol (B1671047) synthesis. wikidoc.orgnih.govpatsnap.com These include inhibiting the PI3K/AKT signaling pathway, inducing apoptosis in certain tumor cells, and interacting directly with mitochondria. nih.govnih.govnih.gov In studies investigating these interactions, it is often crucial to distinguish the effects of the parent drug from those of its metabolites.
This compound serves as an ideal tool for this purpose. Its enhanced metabolic stability ensures that over the course of a cellular experiment, the concentration of the parent compound remains relatively constant, and the generation of potentially confounding metabolites is minimized. eurisotop.comjuniperpublishers.com For instance, when studying the dose-dependent effects of econazole on PI3K/AKT pathway inhibition in breast cancer cell lines, using the d6-analog would provide greater certainty that the observed effects are due to econazole itself and not a rapidly formed metabolite. nih.gov Similarly, in subcellular models, such as isolated mitochondria, using this compound can clarify its direct effects on mitochondrial functions, like the inhibition of mitochondrial membrane enzyme biosynthesis, without the interference of metabolic products. nih.gov This allows for a more precise characterization of the drug's mechanism of action at a cellular and subcellular level.
Investigating Interactions with Fungal Enzymes and Cellular Components in In Vitro Research
Econazole Nitrate functions primarily by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. patsnap.compatsnap.com It achieves this by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for converting lanosterol to ergosterol. patsnap.comrxlist.com This inhibition leads to the accumulation of toxic methylated sterols and compromises the structural integrity of the cell membrane, ultimately causing fungal cell death. patsnap.com The use of this compound in in vitro studies allows for a more detailed examination of these interactions. The deuterium label does not significantly alter the compound's fundamental mechanism but provides a means to trace its binding to fungal enzymes and other cellular components.
Research has shown that azole antifungals, including econazole, interact with the cytochrome P-450 enzyme lanosterol 14α-demethylase. rxlist.com Studies using deuterated analogs can help in quantifying the binding affinity and the kinetics of this enzyme-inhibitor interaction. Furthermore, investigations have explored the synergistic effects of econazole with other compounds. For instance, a study on the interaction between econazole nitrate and chelerythrine (B190780) against Candida albicans demonstrated a synergistic antifungal effect. brieflands.com The use of this compound in similar studies could provide deeper insights into the molecular basis of such synergies.
The table below summarizes key research findings related to the mechanism of action of Econazole Nitrate.
| Research Area | Key Finding | Reference |
| Mechanism of Action | Inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis and increasing fungal cell membrane permeability. | patsnap.compatsnap.comrxlist.comtoku-e.comdrugbank.com |
| Target Organisms | Effective against a broad spectrum of fungi, including those responsible for tinea infections (Trichophyton, Microsporum) and Candida. | toku-e.com |
| Synergistic Effects | Shows synergistic antifungal activity when combined with chelerythrine against Candida albicans. | brieflands.com |
| Cellular Effects | Alters fungal cell wall membrane permeability and may interfere with RNA, protein synthesis, and lipid metabolism. | nafdac.gov.ng |
Tracing of Compound Uptake and Distribution in Non-Human Cellular Models
The systemic absorption of econazole nitrate when applied topically is extremely low. drugbank.com However, understanding its penetration and distribution within cellular structures is crucial for optimizing its therapeutic efficacy. This compound serves as a valuable tracer in non-human cellular models to monitor its uptake and subcellular localization. Due to the heavier mass of deuterium, the deuterated compound can be distinguished from its non-deuterated counterpart using techniques like mass spectrometry. unam.mx
Studies have shown that econazole can penetrate the keratin (B1170402) layer of the skin, which is important for treating dermal infections. patsnap.com In non-human cellular models, this compound can be used to quantify the extent of this penetration and its accumulation in different cellular compartments. For example, research on drug delivery systems has utilized econazole nitrate in formulations designed to enhance its transungual delivery for treating onychomycosis. researchgate.net The use of a deuterated analog in such studies would allow for precise measurement of the drug's permeation through the nail plate.
Furthermore, investigations into the cellular uptake of econazole have been conducted using various carrier systems, such as mesoporous silica (B1680970) nanoparticles, to improve its delivery. nih.gov this compound can be instrumental in these studies to track the efficiency of the carrier in delivering the drug to the target cells and to understand the release kinetics within the cellular environment.
Deuterium-Enabled Chiral Switch (DECS) Applications
The introduction of deuterium at a chiral center can significantly impact the stereochemical stability of a molecule. This principle is exploited in Deuterium-Enabled Chiral Switching (DECS), a technique used to stabilize and study individual enantiomers of a chiral drug. nih.govacs.orgresearchgate.net
Stabilization of Interconverting Stereoisomers for Research Purposes
Many chiral drugs exist as racemates, and their enantiomers can interconvert in vitro and in vivo. nih.gov This stereochemical instability can hinder the development of single-enantiomer drugs, as one enantiomer may be more effective or have a different safety profile than the other. nih.govpnas.org Deuteration at the chiral center can slow down the rate of this interconversion due to the deuterium kinetic isotope effect (DKIE), which makes the carbon-deuterium bond stronger and harder to break than a carbon-hydrogen bond. nih.govacs.org
This stabilization allows for the separation and individual characterization of the enantiomers. nih.gov The DECS approach has been successfully applied to various compounds, such as thalidomide (B1683933) and its analogs, to investigate the distinct biological activities of their stable enantiomers. researchgate.netpnas.org While specific studies on the application of DECS to this compound are not extensively documented in the provided search results, the principle remains highly relevant. Econazole contains a chiral center, and deuteration could potentially stabilize its enantiomers for detailed pharmacological evaluation.
Impact of Deuteration on Chirality and Stereochemical Dynamics in Chemical Systems
The substitution of hydrogen with deuterium at a chiral center can have a profound effect on the stereochemical dynamics of a molecule. unibo.it This modification can alter the rotational barriers and conformational preferences of the molecule, which in turn can influence its interaction with biological targets. unibo.it
The stabilization of chiral centers through deuteration allows for a more accurate assessment of the pharmacological and pharmacokinetic properties of each enantiomer. acs.org For instance, in the case of thalidomide analogs, DECS revealed that the anti-inflammatory and antitumorigenic activities were predominantly associated with one enantiomer. pnas.org This highlights the importance of studying enantiomerically pure compounds.
The use of deuterated compounds also facilitates the study of reaction mechanisms and metabolic pathways. unam.mx By tracing the fate of the deuterium-labeled molecule, researchers can gain insights into how the compound is metabolized and whether stereochemical inversion occurs in vivo. acs.org
Environmental Fate and Transformation Research of Econazole Nitrate D6
Degradation Pathways in Simulated Environmental Matrices
Studies on the degradation of econazole (B349626) have primarily focused on its stability in pharmaceutical formulations, with some implications for its environmental fate. These studies indicate that econazole is susceptible to degradation through photodegradation and hydrolysis.
Econazole nitrate (B79036) has been shown to be susceptible to photodegradation. researchgate.net Research on an ophthalmic ointment formulation of econazole nitrate demonstrated that the drug's degradation is influenced by light and follows first-order kinetics. researchgate.netwho.int When exposed to light at room temperature, the concentration of econazole nitrate in the formulation decreased over time. researchgate.net Another study involving a ruthenium(II) complex of econazole also noted the need to perform synthesis and purification under low ambient light to prevent photodegradation. rsc.org
While these studies confirm the potential for photodegradation, detailed kinetic data and the identification of specific photodegradation products in environmentally relevant matrices such as water or soil are not extensively documented in the available scientific literature. One study on the photostability of the structurally related antifungal ketoconazole (B1673606) identified several degradation products upon exposure to UV radiation, suggesting that similar complex transformations could occur for econazole. researchgate.net
Table 1: Summary of Econazole Nitrate Photodegradation Studies
| Study Type | Matrix | Key Findings | Citation |
|---|---|---|---|
| Formulation Stability | Ophthalmic Ointment | Degradation follows first-order kinetics; affected by light. | researchgate.netwho.int |
| Synthesis of a Complex | Methanol/Water | Synthesis performed in the absence of light to avoid photodegradation. | rsc.org |
Hydrolysis is a potential degradation pathway for econazole, particularly involving the cleavage of its ether bond under acidic or basic conditions. A study on an econazole nitrate ophthalmic ointment also investigated its rate of hydrolysis. researchgate.netresearchgate.net
Forced degradation studies on a cream formulation containing econazole nitrate, among other active ingredients, subjected the mixture to neutral, acidic, and alkaline hydrolysis. rsc.org The study was able to separate the parent compound from its degradation products, confirming its susceptibility to hydrolysis. rsc.org However, the specific structures of the hydrolytic transformation products were not detailed in the available literature.
Table 2: Hydrolytic Degradation of Econazole Nitrate
| Condition | Key Observation | Citation |
|---|---|---|
| Acidic/Basic Conditions | Potential for ether bond cleavage. | |
| Formulation Study | Rate of hydrolysis was investigated. | researchgate.netresearchgate.net |
Photodegradation Kinetics and Products
Biodegradation Studies in Microbial Systems
The biodegradation of econazole is a key factor in its environmental persistence. Studies in wastewater treatment plants (WWTPs) provide the primary insights into its behavior in microbial systems.
Research indicates that azole antifungals, including econazole, are frequently detected in wastewater and can be resistant to biodegradation. researchgate.net In a study of two WWTPs in China, econazole was consistently detected in wastewater. nih.gov The study suggested that both biotransformation and sorption to sludge contribute to its fate in these systems. nih.gov Compared to other azoles, econazole was found to be more likely to be adsorbed onto and persist in sewage sludge. nih.gov This suggests a potential for accumulation in sludge-amended soils. The high lipophilicity of econazole plays a significant role in its adsorption to sludge. nih.gov
General information on the biodegradation of antibiotics indicates that complex microbial communities in soil and water can degrade these compounds, though the efficiency varies greatly depending on the substance and the microbial consortia present. frontiersin.orgresearchgate.net However, specific data on the half-life of econazole in soil and aquatic environments under various conditions are scarce. Safety data sheets for econazole and econazole nitrate often state that information on their persistence and degradability is not available. cymitquimica.comcpachem.comcaymanchem.comlgcstandards.comaksci.comchemicalbook.com
While it is suggested that econazole undergoes biotransformation in WWTPs, the specific metabolites and the biochemical pathways of its biodegradation are not well-documented in the reviewed literature. nih.gov The oxidation and reduction of the imidazole (B134444) ring and substitution reactions on the aromatic rings are potential transformation pathways. The identification of degradation impurities in pharmaceutical preparations has been a focus of some analytical studies, but these are not necessarily the same as environmental biodegradation metabolites. chemicea.comresearchgate.net
Assessment of Microbial Degradation in Soil and Aquatic Environments
Environmental Persistence and Mobility Research
The persistence and mobility of econazole in the environment are influenced by its degradation rates and its tendency to adsorb to solids. The available data suggests that econazole may persist in the environment, particularly in sewage sludge. nih.gov Its strong adsorption to sludge indicates that its mobility in soil may be limited, with a higher likelihood of remaining in the solid phase rather than migrating into groundwater. nih.govbiosynth.com However, the application of sludge to agricultural land could introduce this persistent compound into terrestrial ecosystems. researchgate.net
The environmental impact of econazole has not been fully investigated, and there is a general lack of comprehensive studies on its long-term fate and mobility in various environmental compartments. lgcstandards.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Econazole Nitrate-d6 |
| Econazole Nitrate |
| Econazole |
| Ketoconazole |
| Clotrimazole |
| Miconazole (B906) |
| Fluconazole |
Studies on Sorption and Leaching Characteristics in Various Media
Research into the non-deuterated form, Econazole, and other azole antifungals provides a basis for predicting the likely sorption and leaching behavior of this compound. Azole antifungals, as a class, have been detected in various environmental matrices, including wastewater, river water, sediment, and sewage sludge. nih.gov Studies on compounds like clotrimazole, ketoconazole, and miconazole have shown that they can be present in the aquatic environment at low nanogram-per-liter levels and in sewage sludge at low microgram-per-gram levels. nih.gov
The lipophilicity of a compound, often indicated by its octanol-water partition coefficient (Log Kow), is a key determinant of its sorption behavior. For many azole antifungals, which are substantially lipophilic, sorption to sewage sludge and sediment is a significant process. researchgate.net This sorption can lead to their accumulation in these solid matrices. For instance, research has shown that clotrimazole, econazole, and miconazole are more likely to be adsorbed onto and persist in sewage sludge. researchgate.net
The process of sorption is often quantified using sorption coefficients, such as the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). These coefficients are determined through batch sorption experiments where the compound is equilibrated with a solid matrix (e.g., soil, sediment) and the distribution between the solid and aqueous phases is measured. While specific Kd and Koc values for this compound are not available, a hypothetical data table can illustrate the type of research findings that would be generated from such studies.
Hypothetical Sorption Coefficients for this compound in Various Media
| Environmental Medium | Organic Carbon Content (%) | pH | Kd (L/kg) | Koc (L/kg) |
| Sandy Loam Soil | 1.5 | 6.8 | Value | Value |
| Clay Soil | 3.2 | 7.2 | Value | Value |
| River Sediment | 2.8 | 7.0 | Value | Value |
| Activated Sludge | 35 | 7.5 | Value | Value |
| Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available. The Kd and Koc values would be determined experimentally. |
Leaching, the process by which a substance moves through the soil profile with water, is inversely related to sorption. Compounds that sorb strongly to soil particles are less likely to leach into groundwater. Given the expected lipophilicity of this compound, its leaching potential in most soils is likely to be low. However, in soils with low organic matter content or under conditions of preferential flow, the potential for leaching may be higher.
The effect of deuterium (B1214612) substitution on these properties is an area requiring specific investigation. While the physical size and shape of this compound are very similar to its non-deuterated counterpart, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. wikipedia.org This "kinetic isotope effect" is known to slow down metabolic reactions. gabarx.com While this primarily affects biodegradation rates, it is plausible that minor differences in physicochemical properties, such as hydrophobicity and pKa, could arise from deuteration, which in turn could subtly influence sorption and leaching behavior. gabarx.com However, for many physical processes like sorption, isotope fractionation is often considered to be small. researchgate.net
Modeling Environmental Distribution and Accumulation in Research Contexts
In the absence of extensive monitoring data, environmental distribution and accumulation of pharmaceuticals like this compound are often predicted using mathematical models. These models are essential tools in environmental risk assessment, helping to estimate the Predicted Environmental Concentration (PEC) in various compartments such as water, soil, and sediment. usgs.govdiva-portal.orgrsc.org
Several models exist for predicting the environmental fate of pharmaceuticals, ranging from simple equilibrium partitioning models to more complex, spatially explicit models. usgs.govacs.org These models typically require input data on the compound's physicochemical properties (e.g., water solubility, vapor pressure, Log Kow), degradation rates, and usage or emission patterns.
For a compound like this compound, which is used in research and as an internal standard, its release into the environment would be from laboratory and analytical facility effluents. While the total usage volume is likely to be much lower than that of its pharmaceutical parent compound, localized concentrations in wastewater could occur.
A common approach to modeling environmental distribution is the use of fugacity-based models. These models describe the "escaping tendency" of a chemical from a particular phase and can predict its distribution among different environmental compartments at equilibrium. The output of such a model for this compound would provide a theoretical distribution profile, as illustrated in the hypothetical table below.
Hypothetical Environmental Distribution of this compound Based on a Fugacity Model
| Environmental Compartment | Predicted Distribution (%) |
| Water | 15 |
| Soil | 45 |
| Sediment | 35 |
| Air | <1 |
| Biota | 4 |
| Note: This table represents a hypothetical output from a Level III fugacity model and is for illustrative purposes. The actual distribution would depend on the specific properties of this compound and the characteristics of the receiving environment. |
The accuracy of these models is highly dependent on the quality of the input data. researchgate.net For this compound, a key uncertainty would be its degradation rate in various environmental media. The kinetic isotope effect due to deuteration could lead to a slower rate of biodegradation compared to Econazole Nitrate. gabarx.com This would increase its persistence in the environment and potentially lead to higher accumulation in compartments like soil and sediment.
More advanced models, such as ePiE (exposure to Pharmaceuticals in the Environment), are spatially explicit and can predict concentrations in surface waters across large geographical areas with high resolution. acs.org These models integrate data on wastewater treatment plant locations, river networks, and hydrological conditions. acs.org Running such a model for this compound would require estimates of its emission from specific point sources (e.g., research institutions) and its removal efficiency in wastewater treatment plants. Given the lipophilic nature of azole antifungals, a significant portion is expected to partition to sewage sludge during wastewater treatment. researchgate.net
The primary value of environmental modeling in the context of this compound is to frame the research questions that need to be answered. The models can highlight the most sensitive parameters and the environmental compartments of greatest concern. For instance, if modeling indicates a high potential for accumulation in sediment, this would prioritize research on the ecotoxicological effects on benthic organisms.
Applications of Econazole Nitrate D6 in Chemical and Analytical Research
Development of Internal Standards for Quantitative Analytical Assays
The most prominent application of Econazole (B349626) Nitrate-d6 is as an internal standard in quantitative assays. An internal standard is a compound added in a constant amount to samples, calibration standards, and quality control materials. Since Econazole Nitrate-d6 is chemically almost identical to the non-labeled Econazole Nitrate (B79036), it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer.
In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy are paramount. nih.gov The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis. fda.gov.twrsc.org
Here's how it enhances quantification:
Correction for Matrix Effects: Biological and environmental samples are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing the signal. Because this compound co-elutes with the unlabeled econazole and has nearly identical physicochemical properties, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to a more accurate measurement. thermofisher.com
Compensation for Analyte Loss: During multi-step sample preparation procedures, such as liquid-liquid extraction or solid-phase extraction, some of the analyte can be invariably lost. The deuterated standard is lost at a proportional rate. The signal ratio method effectively cancels out these procedural losses, improving the precision and reproducibility of the results. nih.gov
A multi-residue chiral liquid chromatography with tandem mass spectrometry method was developed for analyzing antifungal agents in environmental water samples, utilizing (±)-econazole-d6 as a deuterated standard to ensure accuracy. rsc.org The detection of analytes is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov
Table 1: Example Mass Spectrometry Parameters for Econazole Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Creates positively charged ions of the analyte and standard for MS detection. |
| Monitored Transition (Econazole) | m/z 381.07 → 124.92 | Specific parent-to-product ion transition monitored for quantifying econazole. nih.gov |
| Monitored Transition (Internal Standard) | Varies based on standard used (e.g., m/z 276.78 → 164.92 for Clotrimazole) | Specific transition for the internal standard. For Econazole-d6, the parent ion would be m/z 387.1. |
This table is illustrative. Actual m/z values for Econazole-d6 would be higher than unlabeled econazole due to the deuterium (B1214612) atoms. The specific product ion would be determined during method development.
Before an analytical method can be used for routine analysis, it must undergo rigorous validation to prove it is reliable, reproducible, and fit for its intended purpose. This compound is crucial for the validation of methods designed to measure econazole in complex matrices.
Validation parameters assessed using an internal standard include:
Linearity and Range: Demonstrating a proportional response over a specified concentration range.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples. Recoveries for econazole nitrate assays have been reported between 98.1% and 102.5%. nih.gov
Precision: The degree of scatter between a series of measurements, evaluated at intra-day and inter-day levels. Relative standard deviations (RSD) are typically required to be below 15%. nih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov
Specificity and Selectivity: Ensuring that the method can distinguish the analyte from other components in the sample, such as metabolites or matrix components. researchgate.net
A study on antifungal agents in environmental matrices successfully validated a method using (±)-econazole-d6, demonstrating good linearity (r² > 0.997) and accuracy (61–143%) for a range of complex samples. rsc.org Similarly, methods for analyzing econazole in rat plasma and cream formulations have been validated, showcasing the robustness required for both biological and pharmaceutical samples. nih.govnih.gov
Enhancing Precision and Accuracy in Mass Spectrometry-Based Quantification
Tracer Studies in Pre-Clinical and Non-Biological Research
The isotopic label on this compound allows it to be used as a "tracer," where its path and transformation can be monitored without interfering with the system under study.
Deuterated compounds can be used to investigate chemical reaction mechanisms through the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. google.com
Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond will occur more slowly for the deuterated compound. By comparing the reaction rates or product distributions of Econazole Nitrate and this compound, researchers can gain insight into the rate-determining steps of a reaction and elucidate its mechanism. This is applicable in studies of chemical degradation, atmospheric oxidation pathways, or other transformation processes. mdpi.commdpi.com
In vitro models are essential in pre-clinical drug development to study a compound's absorption, distribution, metabolism, and excretion (ADME) properties. These studies often involve incubating the drug with liver cells (hepatocytes), liver microsomes, or other cellular systems to investigate metabolic pathways and potential for drug-drug interactions. fda.govfda.gov
In these experiments, this compound is used as an internal standard for the accurate quantification of the parent (unlabeled) econazole and its metabolites. fda.gov For example, to assess the potential of econazole to inhibit or induce cytochrome P450 (CYP) enzymes, various concentrations of econazole are incubated with human liver microsomes. fda.gov The formation of metabolites from specific CYP probe substrates is then measured using LC-MS/MS. The inclusion of a deuterated internal standard for econazole itself ensures that its concentration in the assay is accurately known, which is critical for calculating inhibition constants (e.g., IC₅₀).
Isotopic Tracing in Reaction Mechanism Studies
Reference Material Development for Quality Control in Research
This compound is produced and sold by specialized chemical suppliers as a certified reference material (CRM) or reference standard. lgcstandards.comcato-chem.comsigmaaldrich.com These materials are of high purity and come with a certificate of analysis that provides a full description of the material and the results of characterization tests. cato-chem.com
As a reference material, this compound is used for:
Instrument Calibration: Calibrating analytical instruments like mass spectrometers.
Method Validation: As described previously, it is a key component in validating analytical procedures. cato-chem.com
Quality Control: Included in routine analytical runs to ensure the method is performing consistently and within specified limits.
Several organizations provide this compound as a high-quality reference standard, often produced under internationally recognized quality management systems like ISO 17034, which specifies requirements for the competence of reference material producers. cato-chem.comlgcstandards.com
Table 2: Selected Suppliers of this compound Reference Material
| Supplier | Designation / Product Type | Quality Standard Mentioned |
|---|---|---|
| LGC Standards | Pharmaceutical Toxicology Reference Material; Stable Isotope Labelled, API | ISO 17034 lgcstandards.comlgcstandards.com |
| Cato Research Chemicals Inc. | Reference Standard | ISO 9001:2015, ANAB ISO 17034, CNAS ISO 17034 cato-chem.com |
| MedChemExpress (MCE) | Isotope-Labeled Compound | For research and analytical applications medchemexpress.com |
Ensuring Inter-Laboratory Comparability in Academic Research
A significant challenge in scientific research, particularly in multi-center studies, is ensuring that results from different laboratories are comparable. Variations in equipment, analytical protocols, and local conditions can lead to discrepancies in measurements.
The use of a common, well-characterized internal standard like this compound is a key strategy for enhancing inter-laboratory comparability. When all participating laboratories incorporate the same internal standard into their workflow, it provides a stable reference point that helps to harmonize results. This practice minimizes the impact of systematic or random errors that may differ between locations.
Q & A
Q. What experimental methods are recommended for characterizing the physicochemical stability of Econazole Nitrate-d6 under varying thermal conditions?
Differential Scanning Calorimetry (DSC) and FT-IR spectroscopy are critical for assessing thermal stability and chemical integrity. For example, DSC thermograms reveal melting points and decomposition patterns (e.g., Econazole Nitrate melts at ~205°C with distinct endothermic peaks), while FT-IR identifies functional groups (e.g., peaks at 1763 cm⁻¹ for C=O stretching) . Stability under oxidative stress can be tested using hydrogen peroxide degradation studies, followed by HPLC or LC-MS to identify degradation products .
Q. How can researchers optimize solubility parameters for this compound in preclinical formulation studies?
Systematic solvent screening using temperature-dependent solubility experiments is essential. Solubility in solvents like NMP, DMF, and methanol follows a temperature-dependent order, with data fitting the modified Apelblat equation for predictive modeling . Pseudo-ternary phase diagrams and central composite design-response surface methodology (CCD-RSM) are recommended for formulating microemulsions (MEs) to enhance solubility and permeation .
Q. What validated chromatographic techniques are used for purity analysis and impurity profiling of this compound?
Thin-layer chromatography (TLC) with iodine visualization is employed for semi-quantitative impurity detection, where secondary spots must not exceed 0.375% intensity compared to the reference standard . HPLC methods using methanol-water-triethylamine acetate mobile phases and UV detection (e.g., 225 nm) are standard for quantifying impurities like dechlorinated byproducts or stereoisomers .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectroscopic data for this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level effectively correlates experimental FT-IR and UV-Vis spectra by modeling electron transitions and vibrational modes. For instance, TD-DFT explains spectral differences between Econazole and Sulconazole Nitrate via natural bond orbital (NBO) analysis of charge transfer interactions . Discrepancies in NMR chemical shifts can be minimized using solvent-polarizable continuum models (PCMs) .
Q. What mechanistic insights do enzyme inhibition studies provide for this compound in anti-inflammatory applications?
Econazole inhibits inducible nitric oxide synthase (iNOS) by disrupting calmodulin binding, as shown in rat aortic ring assays and J774 cell cultures. Functional inactivation is reversed by calmodulin supplementation, suggesting competitive co-factor displacement. This mechanism informs the design of dual-action antifungal/anti-inflammatory agents targeting the L-arginine-NO pathway .
Q. How can advanced formulation strategies improve the epidermal permeation kinetics of this compound?
Nanostructured lipid carriers (NLCs) and ethanolic vesicle systems enhance zero-order permeation through the epidermis. Thermodynamic stability is achieved using CCD-RSM to optimize lipid-to-surfactant ratios, while ex vivo studies (e.g., Franz diffusion cells) validate sustained release profiles . Solid lipid nanoparticles (SLNs) with carbopol matrices further improve retention and reduce systemic absorption .
Q. What statistical frameworks address contradictions in solubility or degradation data across experimental replicates?
The Buchowski-Książczak λh equation accounts for non-ideal solubility behavior in polar solvents, while ANOVA with post-hoc Tukey tests identifies outliers in degradation studies (e.g., peroxide-induced vs. thermal degradation). Bayesian hierarchical models are recommended for datasets with high variability .
Methodological Notes
- Data Reporting : Adhere to standards like Nature Research’s guidelines for statistical transparency, including effect sizes (Cohen’s d), confidence intervals, and explicit documentation of sample sizes .
- Reference Standards : Use USP-grade Econazole Nitrate RS (CAS 24169-02-6) for calibration, and validate against impurities like Econazole-related compound C (CAS 203264-09-9) .
- Ethical Compliance : Follow GHS safety protocols (e.g., skin/eye irritation mitigation) during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
